4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class of organic molecules, characterized by a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a 4-ethoxybenzenesulfonamide moiety at position 5. Its molecular formula is C₂₃H₂₅N₂O₅S₂, with a molecular weight of 489.6 g/mol (inferred from analogous structures in and ).
Properties
IUPAC Name |
4-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-3-14-28(23,24)22-13-5-6-16-7-8-17(15-20(16)22)21-29(25,26)19-11-9-18(10-12-19)27-4-2/h7-12,15,21H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDDKQSWFIAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, where the hydroxyl group of the quinoline derivative is reacted with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, in solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the quinoline ring may interact with DNA or other cellular components, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*logP inferred from structurally related G514-0122 .
†Molecular weight calculated for IIIa (C₂₄H₂₁ClN₂O₄S).
Key Findings:
Impact of Fluorine Substitution: The 3-fluoro analogue () exhibits reduced logP (4.1 vs. 4.4) compared to the non-fluorinated target compound, likely due to increased polarity. Fluorine also enhances metabolic stability in drug candidates .
Ethoxy vs. Methoxy : Ethoxy groups (target compound, G514-0122) confer higher lipophilicity than methoxy (IIIa), improving membrane permeability but reducing aqueous solubility .
Allyloxy/Propargyl Moieties : Compounds like 1t () prioritize synthetic versatility (e.g., click chemistry) over stability, as seen in their lower melting points (81–82°C) .
Pharmacological Implications
The propane-1-sulfonyl group (target compound) offers a balance between steric bulk and hydrophobicity, favoring kinase or protease inhibition. In contrast, fluorinated analogues () may target enzymes sensitive to electronegative substituents. Ethoxy groups enhance blood-brain barrier penetration, making the target compound a candidate for CNS disorders .
Biological Activity
The compound 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a sulfonamide group, which is known for its various biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial effects against a range of pathogens. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with folic acid synthesis in bacteria .
Cardiovascular Effects
Recent studies have focused on the cardiovascular implications of sulfonamide derivatives. A study involving isolated rat hearts demonstrated that certain benzene sulfonamides could significantly alter perfusion pressure and coronary resistance. Specifically, compounds similar to the target compound were found to decrease perfusion pressure in a time-dependent manner . This suggests potential applications in managing cardiovascular conditions.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar sulfonamide compounds often inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.
- Calcium Channel Interaction : The interaction with calcium channels has been proposed as a mechanism for cardiovascular effects observed in experimental models .
Table 1: Summary of Experimental Findings on Biological Activity
| Study Reference | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Figueroa-Valverde et al., 2023 | 4-(2-aminoethyl)benzenesulfonamide | Cardiovascular | Decreased perfusion pressure; time-dependent effects observed. |
| BenchChem Report | Various sulfonamides | Antimicrobial | Inhibition of bacterial growth; effective against multiple strains. |
| EPA Chemical Data | Sulfonamide derivatives | General Activity | Broad-spectrum antimicrobial activity noted; potential for further development. |
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated to predict in vivo behavior. Theoretical models suggest varying permeability across different cell lines, indicating the need for tailored formulations depending on the target application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
